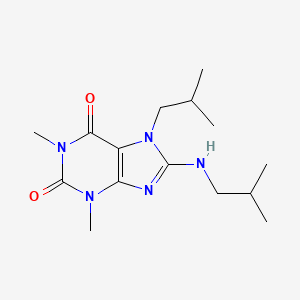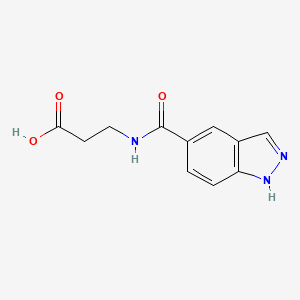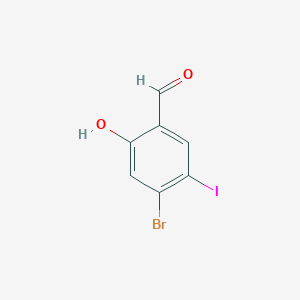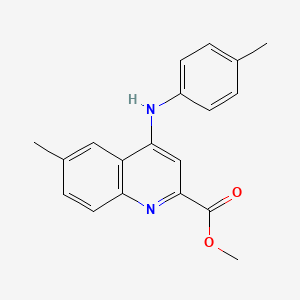![molecular formula C10H8ClF3O B2878636 1-Chloro-3-[2-(trifluoromethyl)phenyl]propan-2-one CAS No. 1697236-53-5](/img/structure/B2878636.png)
1-Chloro-3-[2-(trifluoromethyl)phenyl]propan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-3-[2-(trifluoromethyl)phenyl]propan-2-one is a chemical compound with the CAS Number: 1697236-53-5 . It has a molecular weight of 236.62 . The IUPAC name for this compound is 1-chloro-3-[2-(trifluoromethyl)phenyl]acetone .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H8ClF3O/c11-6-8(15)5-7-3-1-2-4-9(7)10(12,13)14/h1-4H,5-6H2 . This code provides a standard way to encode the compound’s molecular structure and formula. The InChI key is YWWKERNCOXNURK-UHFFFAOYSA-N .Aplicaciones Científicas De Investigación
Asymmetric Synthesis
"1-Chloro-3-[2-(trifluoromethyl)phenyl]propan-2-one" and its derivatives play a crucial role in the asymmetric synthesis of chiral intermediates. For instance, the asymmetric synthesis of (S)-3-chloro-1-phenyl-1-propanol using Saccharomyces cerevisiae reductase demonstrated high enantioselectivity. This process is significant in the production of antidepressant drugs, highlighting the compound's application in developing pharmaceutical intermediates (Choi et al., 2010).
Physicochemical Properties
The influence of trifluoromethyl groups on the miscibility of fluorinated alcohols with water has been studied through molecular dynamics simulations. This research offers insights into the behavior of "this compound" in aqueous solutions, contributing to our understanding of fluorinated compounds' physicochemical properties (Fioroni et al., 2003).
DNA Binding and Bioactivity
The compound's derivatives have been synthesized and evaluated for their DNA binding, urease inhibition, and antioxidant potential. Such studies are pivotal for drug discovery, providing a foundation for the development of new therapeutic agents (Rasool et al., 2021).
Material Science Applications
"this compound" and related compounds have been utilized in the synthesis of novel materials, such as polymers with specific desirable properties. For example, the synthesis and characterization of novel polyimides derived from this compound have shown significant advancements in materials science, offering materials with outstanding thermal stability and mechanical properties (Yin et al., 2005).
Mecanismo De Acción
Target of Action
Compounds with similar structures have been known to interact with various receptors and enzymes .
Mode of Action
It’s known that compounds with a benzylic position can undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation .
Biochemical Pathways
Compounds with similar structures have been known to influence various biochemical pathways .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound .
Result of Action
Compounds with similar structures have been known to exert various effects at the molecular and cellular levels .
Action Environment
Environmental factors such as temperature, ph, and presence of other compounds can significantly influence the action of chemical compounds .
Propiedades
IUPAC Name |
1-chloro-3-[2-(trifluoromethyl)phenyl]propan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClF3O/c11-6-8(15)5-7-3-1-2-4-9(7)10(12,13)14/h1-4H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWWKERNCOXNURK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)CCl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClF3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2878554.png)
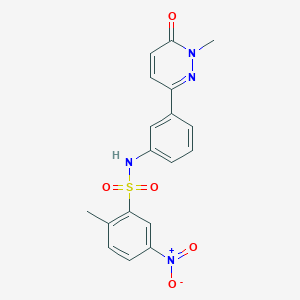
![3-(4-fluorophenyl)-5-(4-methylbenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2878556.png)
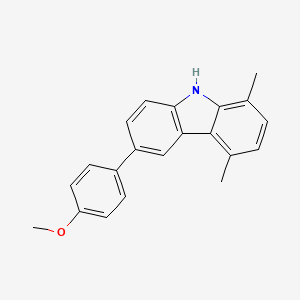
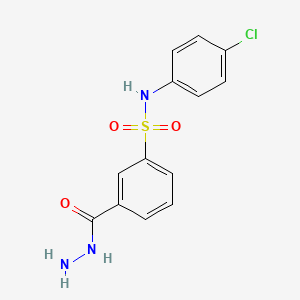
![2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3-nitrophenyl)acetamide](/img/structure/B2878560.png)
![[3-(Difluoromethyl)-1-methylpyrazol-4-yl]-[4-[5-fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]methanone](/img/structure/B2878562.png)
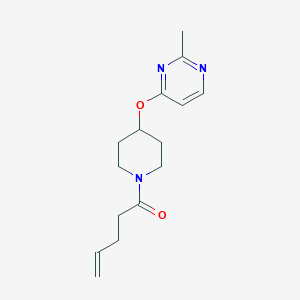
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)acrylamide](/img/structure/B2878566.png)
![2-[(2,4-Difluorophenyl)methyl]pyrrolidine](/img/structure/B2878568.png)
